Propyl butyl(ethyl)carbamodithioate
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Overview
Description
Propyl butyl(ethyl)carbamodithioate is an organic compound belonging to the class of dithiocarbamates. Dithiocarbamates are known for their ability to form stable complexes with transition metals, making them useful in various applications, including agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl butyl(ethyl)carbamodithioate can be synthesized through the reaction of propylamine, butylamine, and ethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the dithiocarbamate salt, which can then be acidified to yield the desired compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Propyl butyl(ethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing products.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl, propyl, or butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Propyl butyl(ethyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of propyl butyl(ethyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, disrupt metal ion homeostasis, and interfere with various biological pathways. The compound’s molecular targets include metalloproteins and enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl dithiocarbamate
- Diethyl dithiocarbamate
- Dibutyl dithiocarbamate
Comparison
Propyl butyl(ethyl)carbamodithioate is unique due to its mixed alkyl groups (propyl, butyl, and ethyl), which provide distinct steric and electronic properties compared to other dithiocarbamates. This uniqueness can influence its reactivity, stability, and binding affinity to metal ions, making it suitable for specific applications where other dithiocarbamates may not be as effective .
Properties
CAS No. |
64352-80-3 |
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Molecular Formula |
C10H21NS2 |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
propyl N-butyl-N-ethylcarbamodithioate |
InChI |
InChI=1S/C10H21NS2/c1-4-7-8-11(6-3)10(12)13-9-5-2/h4-9H2,1-3H3 |
InChI Key |
ONOWGBFACRAAND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=S)SCCC |
Origin of Product |
United States |
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